molecular formula C26H45NO19 B1164173 Mannuronate oligosaccharides DP3

Mannuronate oligosaccharides DP3

Cat. No.: B1164173
Attention: For research use only. Not for human or veterinary use.
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Description

Mannuronate oligosaccharides (MOS) are alginate-derived linear polymers comprising β-1,4-linked mannuronic acid residues. Our product offers a defined degree of polymerization of 3 (DP3), providing a specific and consistent molecular structure for precise research applications. The bioactivity of alginate oligosaccharides is closely linked to their structure, including the mode of degradation, degree of polymerization (DP), and the ratio of mannuronic acid (M) to guluronic acid (G) . Research indicates that mannuronate oligosaccharides with a higher M/G ratio and lower molecular weight are particularly effective in certain biological activities. For instance, they have been shown to significantly enhance strawberry coloration by modulating the jasmonic acid pathway and upregulating key transcription factors like FaMYB10, leading to anthocyanin production . In biomedical research, mannuronate oligosaccharides demonstrate substantial potential in manipulating the gut-brain axis. Studies show they can ameliorate experimental colitis and secondary neurological dysfunction by regulating gut microbiota metabolites and inhibiting the TLR4/MyD88/NF-κB signaling pathway . Furthermore, certain oligosaccharides exhibit pathogen-binding properties and have been explored as a promising antimicrobial strategy, with some studies indicating they can potentiate the effectiveness of traditional antibiotics . This product, Mannuronate Oligosaccharides DP3, is presented as a well-defined tool for scientists investigating the structure-function relationships of bioactive oligosaccharides in areas including plant physiology, gut health, neuroinflammation, and antimicrobial adjuvants. It is supplied as a laboratory reagent for research and development purposes only. Not for human, animal, or diagnostic use.

Properties

Molecular Formula

C26H45NO19

Synonyms

Oligosaccharides prepared by β(1-4) linked D-mannuronate block hydrolysis. Sodium salt.

Origin of Product

United States

Advanced Methodologies for the Preparation and Isolation of Mannuronate Oligosaccharides Dp3

Enzymatic Depolymerization Strategies for Selective Mannuronate Oligosaccharides DP3 Production

Enzymatic depolymerization stands out as a highly specific and efficient method for producing mannuronate oligosaccharides. This approach primarily utilizes alginate lyases that selectively cleave the β-1,4-glycosidic bonds within the polymannuronate blocks of alginate.

Identification and Characterization of Mannuronate-Specific Alginate Lyases

Alginate lyases are a class of enzymes that degrade alginate via a β-elimination mechanism, resulting in oligosaccharides with an unsaturated uronic acid at the non-reducing end. wikipedia.org These enzymes are categorized into different polysaccharide lyase (PL) families based on their amino acid sequences and catalytic domains. wikipedia.org Mannuronate-specific alginate lyases, which preferentially cleave the bonds between two β-D-mannuronate residues (M-M linkages), are crucial for the targeted production of mannuronate oligosaccharides. nih.govnih.gov

One notable example is the polysaccharide lyase family 6 (PL6) alginate lyase from the human gut bacterium Bacteroides cellulosilyticus (BcelPL6). This enzyme has been identified and characterized as a mannuronate-specific endolyase. nih.govnih.gov Biochemical analyses have revealed that BcelPL6 initially breaks down alginate and polymannuronate (polyM) into a mixture of unsaturated oligosaccharides with a degree of polymerization ranging from 2 to 7. These are subsequently further degraded into smaller products, predominantly di- and trisaccharides. nih.govnih.gov The systematic name for this enzyme class is alginate β-D-mannuronate—uronate lyase. wikipedia.org

Table 1: Characteristics of a Mannuronate-Specific Alginate Lyase

Enzyme NameSource OrganismPolysaccharide Lyase FamilySpecificityPrimary Products
BcelPL6Bacteroides cellulosilyticusPL6Mannuronate (polyM)Di- and trisaccharides

Optimization of Biocatalytic Conditions for High Yield and Purity of DP3

Achieving a high yield and purity of this compound through enzymatic methods requires careful optimization of various reaction parameters. Response surface methodology (RSM) is a statistical approach frequently employed to determine the ideal conditions for maximizing the production of specific oligosaccharides. nih.govresearchgate.net

Key parameters that are typically optimized include enzyme concentration, substrate concentration, reaction time, temperature, and pH. nih.govresearchgate.netnih.gov For instance, in the enzymatic hydrolysis of galactomannan (B225805) from Gleditsia sinensis gum to produce manno-oligosaccharides, the optimal conditions were found to be an enzyme loading of 8.1 U/g, a temperature of 57.4 °C, and a reaction time of 34.1 hours. nih.gov Similarly, for producing mannooligosaccharides from copra meal, the optimized conditions were an enzyme concentration of 16.52 U/ml, a substrate concentration of 15%, and a reaction time of 12 hours, which resulted in a maximum oligosaccharide yield. nih.gov While these examples focus on manno-oligosaccharides from different sources, the principles of optimization are directly applicable to the production of this compound from alginate. The goal is to control the enzymatic degradation to favor the accumulation of the desired DP3 fragment.

Table 2: Optimized Conditions for Oligosaccharide Production from Different Sources

SubstrateOptimized ParameterValueReference
Gleditsia sinensis gumEnzyme Loading8.1 U/g nih.gov
Temperature57.4 °C nih.gov
Time34.1 h nih.gov
Defatted copra mealEnzyme Concentration16.52 U/ml nih.gov
Substrate Concentration15% nih.gov
Reaction Time12 h nih.gov

Chemical Hydrolysis and Controlled Degradation Techniques for this compound

Partial acid hydrolysis is a chemical method used to generate oligosaccharides from polysaccharides. researchgate.net This technique involves treating the polysaccharide, in this case, a mannuronan-rich alginate, with an acid under controlled conditions of temperature and time to randomly cleave the glycosidic bonds. This process can yield a mixture of oligosaccharides with varying degrees of polymerization. researchgate.net For instance, oligosaccharides of mannuronan with degrees of polymerization of 5, 10, and 15 have been generated through partial acid hydrolysis of alginate mannuronan. researchgate.net By carefully controlling the hydrolysis conditions, it is possible to enrich the hydrolysate with lower molecular weight oligosaccharides, including DP3. However, this method is less specific than enzymatic depolymerization and typically produces a more heterogeneous mixture of products, necessitating further purification steps to isolate the desired DP3 fraction.

Microbial Fermentation and Biosynthetic Pathways for this compound

Microbial fermentation presents a promising and scalable approach for the production of various oligosaccharides. nih.govgoogle.com Genetically engineered microbes can be designed to synthesize specific oligosaccharides, offering a high degree of control over the final product structure. nih.gov While the direct fermentative production of this compound is not extensively detailed in the provided search results, the principles of metabolic engineering for oligosaccharide synthesis are well-established. nih.gov This involves engineering microbial cells with the necessary glycosyltransferases and precursor-supplying pathways. nih.govgoogle.com

Furthermore, studies on the fermentation of alginate and its oligosaccharides by human gut microbiota have identified key bacterial species, such as Bacteroides xylanisolvens, that are capable of degrading these complex carbohydrates. nih.gov This bacterium possesses a range of carbohydrate-active enzymes, including polysaccharide lyases, that enable it to utilize alginate and its derivatives. nih.gov Understanding the enzymatic machinery of such microbes could pave the way for developing whole-cell biocatalysts for the targeted production of this compound.

Chromatographic and Electrophoretic Purification Techniques for this compound Isolation

Following the initial preparation, whether by enzymatic or chemical methods, the resulting mixture of oligosaccharides must be fractionated to isolate the pure DP3 component. Several advanced purification techniques are employed for this purpose.

Size-Exclusion Chromatography (SEC) is a fundamental technique used to separate molecules based on their size. researchgate.netnih.gov It is often used as an initial step to fractionate the crude oligosaccharide mixture into pools of different molecular weights. researchgate.net

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a high-resolution technique particularly well-suited for the separation of charged carbohydrates like uronic acid-containing oligosaccharides. researchgate.netnih.gov This method can effectively separate oligosaccharides with very similar structures, including those with the same degree of polymerization but different linkages. A combination of SEC followed by semi-preparative HPAEC-PAD has been successfully used to purify mannuronan-derived oligosaccharides with a purity greater than 96%. researchgate.net

Fast Protein Liquid Chromatography (FPLC) , often coupled with a refractive index detector, can also be used for the separation and purification of oligosaccharides. frontiersin.org Columns packed with materials like Sephadex are used to separate oligosaccharides based on their size. frontiersin.org

High-Performance Liquid Chromatography (HPLC) is another widely used technique. nih.govnih.gov When equipped with detectors like an Evaporative Light Scattering Detector (ELSD), it can be used to assess the purity and identity of the isolated oligosaccharide fractions. nih.gov

Capillary Electrophoresis (CE) , especially when coupled with laser-induced fluorescence detection, is a powerful analytical tool for characterizing oligosaccharide structures and monitoring their enzymatic degradation. wur.nl While often used for analytical purposes, preparative CE can also be employed for the isolation of small quantities of pure oligosaccharides.

Sophisticated Structural Elucidation and Conformational Analysis of Mannuronate Oligosaccharides Dp3

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Glycosidic Linkage and Sequence Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the primary structural determination of Mannuronate oligosaccharides DP3. Through a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments, researchers can unambiguously determine the sequence of monosaccharide units and the nature of the glycosidic linkages.

For a mannuronate trimer, 1D ¹H NMR spectra provide initial insights, with signals in the anomeric region (typically 4.5-5.5 ppm) indicating the number and configuration of the sugar residues. The β-configuration of the mannuronic acid residues is confirmed by the characteristic small coupling constants (J₁,₂) of the anomeric protons. unimo.it

More detailed structural information is obtained from 2D NMR experiments such as Correlation Spectroscopy (COSY), Total Correlation Spectroscopy (TOCSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC). nih.gov

COSY and TOCSY experiments establish the proton-proton correlations within each mannuronic acid residue, allowing for the assignment of all proton signals for each sugar ring.

HSQC correlates each proton with its directly attached carbon, enabling the assignment of the carbon skeleton.

HMBC is crucial for sequencing as it reveals long-range (2-3 bond) correlations between protons and carbons. Specifically, a correlation between the anomeric proton (H-1) of one residue and the carbon at the linkage position (C-4) of the adjacent residue confirms the β(1→4) glycosidic bond. nih.gov

By systematically analyzing these correlations from the non-reducing end to the reducing end, the M-M-M sequence and the β(1→4) linkages of Mannuronate oligosaccharide DP3 are unequivocally confirmed.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Assignments for Mannuronate Oligosaccharide DP3 in D₂O Note: Chemical shifts are illustrative and can vary based on experimental conditions like temperature and pH. Shifts are referenced to an internal standard.

ResidueAtom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Non-reducing MH-1~4.90C-1
H-2~4.10C-2
H-3~3.95C-3
H-4~3.80C-4
H-5~4.25C-5
C-6
Internal MH-1~4.95C-1
H-2~4.12C-2
H-3~3.98C-3
H-4~3.85C-4
H-5~4.30C-5
C-6
Reducing M (α/β)H-1~5.20 (α), ~4.80 (β)C-1
H-2~4.15C-2
H-3~4.05C-3
H-4~3.90C-4
H-5~4.35C-5
C-6

Advanced Mass Spectrometry (MS) Techniques for Molecular Weight and Structural Confirmation

Advanced mass spectrometry (MS) techniques provide orthogonal data to NMR, confirming the molecular weight and sequence of this compound. Electrospray ionization (ESI) is a soft ionization method commonly used for analyzing these polar, non-volatile molecules. nih.gov

In negative-ion ESI-MS, the mannuronate trimer is typically observed as a deprotonated molecule [M-H]⁻ or as adducts with salt ions. High-resolution mass analyzers like Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) can determine the mass of the parent ion with high accuracy, confirming its elemental composition.

Tandem mass spectrometry (MS/MS) is employed for structural confirmation through collision-induced dissociation (CID). nih.gov The fragmentation of the precursor ion generates a series of product ions that are diagnostic of the sequence. The resulting spectrum is dominated by glycosidic bond cleavages (B, C, Y, and Z ions) and cross-ring cleavages (A and X ions). nih.govnih.gov For a mannuronate trimer, the sequential loss of mannuronic acid residues (176 Da for a neutral loss or 194 Da for a terminal residue) from the precursor ion allows for sequence verification. The presence of specific internal fragment ions can also help distinguish mannuronic acid from its epimer, guluronic acid. nih.gov

Table 2: Predicted ESI-MS/MS Fragmentation for Mannuronate Oligosaccharide DP3 (M-M-M) Parent Ion (Sodium Salt Form, C₁₈H₂₃O₁₉Na₃): [M-Na]⁻, m/z = 599.07 Parent Ion (Acid Form, C₁₈H₂₆O₁₉): [M-H]⁻, m/z = 553.10

Ion TypeFragmentationPredicted m/z ([M-H]⁻)
Y₂M-M-M → M-M + M377.06
Y₁M-M-M → M + M-M193.03
B₂M-M-M → M-M + M359.05
C₂M-M-M → M-M + M377.06

Chromatographic and Electrophoretic Profiling for Purity and Compositional Analysis

A combination of chromatographic and electrophoretic techniques is essential for assessing the purity and confirming the degree of polymerization of Mannuronate oligosaccharide DP3 samples.

High-Performance Anion-Exchange Chromatography (HPAEC) coupled with Pulsed Amperometric Detection (PAD) is a highly sensitive method for the analysis of carbohydrates. It can effectively separate oligosaccharides based on size, charge, and linkage, making it suitable for verifying the DP3 nature of the sample and detecting any potential contaminants such as mono-, di-, or longer oligosaccharides.

Size-Exclusion Chromatography (SEC) is used to determine the molecular weight distribution of the sample. By running the sample on a calibrated column, the elution volume of the main peak can be compared to standards to confirm it corresponds to a trimer.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection specificity of mass spectrometry. nih.gov Techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) are particularly effective for separating polar oligosaccharides. chromatographyonline.com Coupling HILIC to an ESI-MS allows for the simultaneous confirmation of the retention time and mass of the DP3 species, providing a robust method for purity assessment.

Capillary Electrophoresis (CE) offers high-resolution separation of charged species. For oligosaccharides, derivatization with a charged and/or fluorescent tag like 1-aminopyrene-3,6,8-trisulfonic acid (APTS) is often performed. nih.gov CE can separate oligosaccharides with high efficiency based on their charge-to-size ratio, effectively resolving different degrees of polymerization.

Table 3: Summary of Analytical Techniques for Purity and Compositional Analysis of Mannuronate Oligosaccharide DP3

TechniquePrinciple of SeparationInformation Obtained
HPAEC-PADIon exchange based on acidity of hydroxyl groupsPurity, degree of polymerization (DP), quantification
SECSeparation based on hydrodynamic volumeMolecular weight distribution, confirmation of trimer size
HILIC-MSPartitioning based on hydrophilicity, MS detectionPurity, DP confirmation, structural identity
Capillary ElectrophoresisMigration in an electric field based on charge/size ratioHigh-resolution separation, purity assessment, isomer separation

Impact of M/G Ratio and Other Structural Features on this compound Properties

The properties of alginate-derived oligosaccharides are profoundly influenced by their monomeric composition (the M/G ratio), sequence, and degree of polymerization. nih.govnih.gov As Mannuronate oligosaccharide DP3 is a homopolymer of mannuronic acid, its properties are defined by the complete absence of guluronic acid (G).

The structure of β-D-mannuronic acid and its β(1→4) linkage results in a diequatorial arrangement at the glycosidic bond, which imparts significant flexibility and leads to the formation of the flat, ribbon-like secondary structure. researchgate.net This contrasts sharply with the structure of polyguluronate (polyG) blocks, where the α(1→4) linkage and the C5-epimer configuration create a buckled, zigzag chain. This polyG structure facilitates strong and specific binding with divalent cations like Ca²⁺ to form the classic "egg-box" model, resulting in rigid gels. nih.govresearchgate.net

Because it is composed solely of M units, Mannuronate oligosaccharide DP3 does not participate in this rigid "egg-box" gelation. Its properties are instead characterized by its flexible conformation and its capacity to form different types of intermolecular associations through hydrogen bonding. The degree of polymerization of three (DP3) means it is a small, water-soluble molecule whose properties represent the fundamental conformational tendencies of a polymannuronic acid chain, without the complexities of long-range interactions found in high molecular weight polymers.

Mechanistic Investigations into the Diverse Biological Activities of Mannuronate Oligosaccharides Dp3

Immunomodulatory Mechanisms of Mannuronate Oligosaccharides DP3 in Cellular Models

Mannuronate oligosaccharides (MOS) with a degree of polymerization of 3 (DP3) are emerging as significant modulators of the immune system. Their biological activities are multifaceted, influencing various immune cells and signaling pathways. This section delves into the specific immunomodulatory mechanisms of this compound observed in cellular models.

Toll-Like Receptor (TLR) and Other Pattern Recognition Receptor (PRR) Interactions

The initial interaction of this compound with immune cells often occurs at the level of pattern recognition receptors (PRRs), which are crucial for detecting molecular patterns associated with pathogens and cellular damage. Among these, Toll-like receptors (TLRs) play a pivotal role.

Research has demonstrated that the anti-inflammatory activity of mannuronic acid, a component of MOS, is associated with the regulation of the TLR4 signaling pathway. mdpi.comnih.gov TLR4 is a key receptor in the innate immune system, primarily recognizing lipopolysaccharide (LPS) from Gram-negative bacteria. mdpi.com By interacting with TLR4, Mannuronate oligosaccharides can modulate the downstream signaling cascade, thereby influencing the inflammatory response. nih.gov For instance, studies have shown that pretreatment with MOS can inhibit the TLR4/MyD88/NF-κB pathway, which is a central axis in inflammation. nih.gov This interaction can prevent the excessive activation of immune cells and the subsequent production of inflammatory mediators.

While TLR4 is a primary target, other PRRs may also be involved in the recognition of oligosaccharides. The PRR family is diverse and includes C-type lectin receptors (CLRs), RIG-I-like receptors (RLRs), and NOD-like receptors (NLRs), all of which contribute to the intricate network of immune surveillance. mdpi.com The specific interactions of this compound with these other PRRs are an area of ongoing investigation.

Modulation of Pro-inflammatory and Anti-inflammatory Cytokine Production

A key outcome of the interaction between this compound and immune cells is the modulation of cytokine production. Cytokines are signaling proteins that orchestrate the immune response, with pro-inflammatory cytokines promoting inflammation and anti-inflammatory cytokines suppressing it.

Studies have consistently shown that MOS can significantly reduce the levels of pro-inflammatory cytokines. In models of hyperuricemia-induced kidney injury, MOS treatment dramatically lowered the levels of IL-1β, IL-12, and IL-18. nih.gov Similarly, in macrophages stimulated with LPS, a potent inflammatory trigger, certain oligosaccharides have been shown to suppress the secretion of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6. researchgate.net This suppression of pro-inflammatory cytokine production is a critical aspect of the anti-inflammatory effects of Mannuronate oligosaccharides.

Conversely, some oligosaccharides have been shown to enhance the production of anti-inflammatory cytokines. For example, in a co-culture model of intestinal epithelial cells and immune cells, DP3-sized β-3′galactosyllactose, a type of non-digestible oligosaccharide, promoted a regulatory T helper 1 (Th1) response by increasing the concentrations of both IFN-γ and the anti-inflammatory cytokine IL-10. This suggests a nuanced immunomodulatory role where the oligosaccharide can both dampen excessive inflammation and promote a regulatory environment.

Effects on Phagocytic Activity and Immune Cell Signaling Cascades

Beyond cytokine modulation, this compound can also influence the functional activities of immune cells, such as phagocytosis, and the intricate signaling cascades that govern their responses.

Research indicates that certain guluronate oligosaccharides can activate macrophages, leading to the release of nitric oxide (NO), reactive oxygen species (ROS), and TNF-α. scholarsportal.info This activation is partly mediated through the nuclear factor-κB (NF-κB) and mitogen-activated protein (MAP) kinase signaling pathways. scholarsportal.info The ability to activate macrophages suggests a role in enhancing the innate immune defense against pathogens.

Furthermore, the immunomodulatory effects of oligosaccharides are linked to their ability to influence complex signaling networks within immune cells. Proteomics studies have revealed that guluronate oligosaccharides can impact pathways involved in both the activation and suppression of NF-κB signaling, as well as pro- and anti-inflammatory and oxidative stress mechanisms. mdpi.com This dual regulatory capacity highlights the ability of these molecules to help maintain cellular homeostasis. mdpi.com

Anti-Inflammatory Pathways Targeted by this compound

The anti-inflammatory properties of this compound are underpinned by their ability to target and modulate key intracellular signaling pathways that are central to the inflammatory process. By interfering with these pathways, Mannuronate oligosaccharides can effectively dampen the inflammatory response at a molecular level.

Inhibition of NF-κB and MAPK Signaling Pathways

The nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways are two of the most critical conduits for pro-inflammatory gene expression. A significant body of evidence points to the ability of Mannuronate oligosaccharides and related compounds to inhibit these pathways.

Pretreatment with MOS has been shown to inhibit the TLR4/MyD88/NF-κB pathway, a key cascade in initiating inflammation. nih.gov This inhibition prevents the translocation of the NF-κB p65 subunit to the nucleus, a crucial step for the transcription of many pro-inflammatory genes. Similarly, guluronate oligosaccharides have been found to remarkably inhibit the LPS-induced activation of both NF-κB and MAPK pathways in macrophage cells. researchgate.net The MAPK family includes kinases like p38, JNK, and ERK, which are also involved in regulating inflammatory responses. nih.gov By blocking these signaling routes, Mannuronate oligosaccharides can effectively reduce the production of inflammatory mediators. researchgate.net

The mechanism of inhibition can be multifaceted. For instance, some oligosaccharides may prevent the degradation of IκB, an inhibitor of NF-κB, thereby keeping NF-κB in an inactive state in the cytoplasm. mdpi.com

Regulation of Inflammatory Enzyme Expression (e.g., COX-2, iNOS)

The expression of inflammatory enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. These enzymes are responsible for the production of potent inflammatory mediators like prostaglandins (B1171923) and nitric oxide, respectively.

Research has demonstrated that guluronate oligosaccharides can significantly attenuate the expression of iNOS and COX-2 in LPS-activated macrophages. researchgate.net This suppression of enzyme expression directly leads to a reduction in the production of their respective inflammatory products. researchgate.net The downregulation of iNOS and COX-2 is often a direct consequence of the inhibition of the NF-κB and MAPK signaling pathways, as the genes for these enzymes are regulated by these transcription factors. nih.govmdpi.com

The ability of Mannuronate oligosaccharides to control the expression of these key inflammatory enzymes underscores their potential as anti-inflammatory agents. By targeting the very machinery that produces inflammatory mediators, they can effectively quell the inflammatory cascade.

Antioxidant Defense Mechanisms Elicited by this compound

Oxidative stress, resulting from an imbalance between free radicals and antioxidants, is a key factor in cellular damage and the development of various chronic diseases. Mannuronate oligosaccharides exhibit protective effects against oxidative stress through both direct and indirect mechanisms.

Direct Free Radical Scavenging Capabilities

Mannuronate oligosaccharides have been shown to possess direct free radical scavenging abilities. This activity is often evaluated using in vitro chemical assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. These assays measure the ability of an antioxidant to donate a hydrogen atom or an electron to neutralize stable free radicals.

While specific data for this compound is limited, studies on manno-oligosaccharides (MOS) derived from various sources have demonstrated this potential. For instance, hydrolysates of konjac mannan (B1593421) have shown significant antioxidant activity in both DPPH and ABTS assays. koreascience.kr The scavenging activity is generally dependent on the concentration of the oligosaccharides. koreascience.kr It is believed that the structural characteristics and size of the oligosaccharide molecules influence their hydrogen-donating ability and thus their capacity to scavenge free radicals. koreascience.kr However, in some studies, MOS did not show significant DPPH radical scavenging activity, suggesting that the antioxidant potential can vary based on the specific structure and source of the oligosaccharide. koreascience.kr

Table 1: Antioxidant Activity Assays for Oligosaccharides

AssayPrincipleMeasured Outcome
DPPH Radical Scavenging Measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow. nih.govresearchgate.netDecrease in absorbance at 517 nm. koreascience.kr
ABTS Radical Scavenging Measures the ability of an antioxidant to reduce the pre-formed ABTS radical cation (ABTS•+), leading to a loss of its blue-green color. koreascience.krDecrease in absorbance at 734 nm.
Ferric Reducing Antioxidant Power (FRAP) Measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.Increase in absorbance at 593 nm.

Activation of Nrf2-Mediated Antioxidant Gene Expression

Beyond direct scavenging, mannuronate oligosaccharides can exert antioxidant effects by activating endogenous cellular defense mechanisms. A key pathway in this process is the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. nih.gov Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. nih.gov

Under normal conditions, Nrf2 is kept inactive in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). In the presence of oxidative stress or certain bioactive molecules, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes. This binding initiates the transcription of numerous protective genes, including those for antioxidant enzymes.

Studies on mannan oligosaccharides (MOS) have demonstrated their ability to modulate this pathway. In a study on grass carp, dietary MOS supplementation was found to upregulate the expression of Nrf2 and downregulate the expression of keap1a. This led to increased nuclear translocation of Nrf2 and subsequently enhanced the activity of antioxidant enzymes such as copper-zinc superoxide (B77818) dismutase, manganese superoxide dismutase, catalase, and glutathione (B108866) peroxidase. These findings suggest that MOS can bolster the antioxidant capacity of cells by activating the Nrf2 pathway.

Antimicrobial and Antiviral Action Modalities of this compound

Mannuronate oligosaccharides have emerged as a promising strategy against pathogenic microbes due to their ability to interfere with infection processes without posing the same risk of antimicrobial resistance as traditional antibiotics. nih.gov

Disruption of Microbial Biofilm Formation and Adhesion

A primary mechanism of the antimicrobial action of mannuronate oligosaccharides is their ability to prevent bacterial adhesion to host cells and disrupt the formation of biofilms. nih.gov Biofilms are structured communities of bacteria encased in a self-produced matrix, which protects them from antibiotics and host immune responses. nih.gov

The anti-adhesion effect of manno-oligosaccharides is often attributed to their structural similarity to the mannose-containing glycans on the surface of host epithelial cells. nih.gov Pathogenic bacteria, such as certain strains of Escherichia coli and Klebsiella pneumoniae, use type-1 fimbriae to bind to these mannose sequences to initiate infection. nih.gov By acting as a soluble decoy, manno-oligosaccharides can bind to these bacterial adhesins, preventing them from attaching to the host cells.

Furthermore, mannose-containing oligosaccharides have been shown to inhibit biofilm formation in a dose-dependent manner for pathogens like Vibrio cholerae. nih.gov The disruption of biofilm integrity can also render bacteria more susceptible to antibiotics. nih.gov This synergistic effect has been observed where MOS potentiated the action of antibiotics against various pathogens. nih.gov The inhibition of quorum sensing, a cell-to-cell communication system that coordinates bacterial group behaviors like biofilm formation and virulence factor production, is another potential mechanism by which these oligosaccharides exert their antibiofilm effects. nih.gov

Direct Microbicidal or Virucidal Effects

While the primary antimicrobial action of mannuronate oligosaccharides appears to be anti-adhesion and anti-biofilm, there is also evidence for more direct effects on microbes. Some studies suggest that certain oligosaccharides can interact directly with the surface of bacterial cells, leading to the disintegration of the bacterial cell membrane. nih.gov This disruption can hinder nutrient flow and ultimately lead to cell death. nih.gov

Alginate oligosaccharides have also demonstrated antifungal activity. They have been shown to inhibit the growth of Candida species and can potentiate the activity of antifungal drugs like nystatin. mdpi.comnih.gov The mechanism may involve inducing structural reorganization and increasing the permeability of the fungal cell membrane. nih.gov Research on the direct virucidal effects of this compound is still an emerging area.

Prebiotic Effects and Gut Microbiota Modulation by this compound

As non-digestible carbohydrates, mannuronate oligosaccharides can act as prebiotics, selectively stimulating the growth and activity of beneficial bacteria in the gut. mdpi.com This modulation of the gut microbiota can have profound effects on host health.

Mannuronate oligosaccharides (MOS) have been shown to promote the growth of beneficial bacteria such as Bifidobacterium and Lactobacillus strains. researchgate.net Notably, in vitro fermentation studies have indicated a preference by these probiotic strains for manno-oligosaccharides with a lower degree of polymerization, specifically DP 2-3, over those with DP 4-5. researchgate.net By fostering the growth of these beneficial microbes, MOS can help inhibit the colonization of pathogenic bacteria through competition for nutrients and adhesion sites. nih.gov

The fermentation of mannuronate oligosaccharides by the gut microbiota leads to the production of short-chain fatty acids (SCFAs), primarily acetate, propionate, and butyrate. nih.govnih.gov These metabolites play a crucial role in maintaining gut health. nih.gov They lower the intestinal pH, creating an environment that is less favorable for acid-sensitive pathogens. mdpi.com SCFAs also serve as a primary energy source for colonocytes (the cells lining the colon), strengthen the intestinal barrier function, and have been linked to anti-inflammatory effects. mdpi.comnih.govmdpi.com Studies have demonstrated that MOS supplementation can enhance SCFA production and modulate the gut microbiota composition, which in turn can influence host metabolism and immune responses. mdpi.comnih.gov

Selective Stimulation of Beneficial Gut Bacteria Growth

Mannuronate oligosaccharides with a degree of polymerization of 3 (DP3), a specific type of alginate oligosaccharide (AOS), have demonstrated significant potential as a prebiotic agent, capable of selectively modulating the composition of the gut microbiota. nih.govmdpi.com As non-digestible oligosaccharides (NDOs), they resist digestion in the upper gastrointestinal tract and reach the colon, where they are fermented by resident bacteria. nih.govnih.gov This selective fermentation promotes the proliferation of beneficial microorganisms. nih.gov

Research has shown that supplementation with mannuronate oligosaccharides (MOS) can lead to a notable increase in the abundance of bacteria associated with gut health. mdpi.com Studies using mouse models of hyperuricemia demonstrated that MOS administration significantly reversed the downregulation of several beneficial bacterial genera. mdpi.com These include bacteria known for producing short-chain fatty acids (SCFAs) and possessing anti-inflammatory properties. mdpi.com The primary targets for this selective stimulation are often species within the phyla Bacteroidetes and Firmicutes, which are crucial for maintaining a balanced gut ecosystem. rug.nl

Key bacterial genera positively influenced by MOS include:

Butyricimonas

Roseburia

Blautia

Alloprevotella

Mucispirillum

Clostridia_UCG-010 mdpi.com

Table 1: Beneficial Gut Bacteria Stimulated by Mannuronate Oligosaccharides (MOS)

Genus Associated Benefits
Butyricimonas Butyrate production, anti-inflammatory effects
Roseburia Butyrate production, gut barrier integrity
Blautia SCFA production, metabolic health
Alloprevotella SCFA production
Mucispirillum Mucus layer association, gut barrier function

Influence on Short-Chain Fatty Acid Production and Gut Barrier Function

The selective fermentation of mannuronate oligosaccharides by beneficial gut bacteria directly leads to the production of metabolites, most notably short-chain fatty acids (SCFAs). mdpi.comnih.gov SCFAs, such as butyrate, propionate, and acetate, are crucial for intestinal health and play a systemic role in host physiology. nih.gov Research has confirmed that MOS supplementation enhances the production of SCFAs. mdpi.com

These metabolites serve multiple functions:

Energy Source: Butyrate is the primary energy source for colonocytes, the epithelial cells lining the colon.

Gut Barrier Integrity: SCFAs enhance the integrity of the intestinal barrier. They can stimulate the production of mucus by goblet cells, which forms a protective layer that traps harmful substances and prevents them from reaching the epithelial cells. nih.gov

Anti-inflammatory Effects: SCFAs possess anti-inflammatory properties that help maintain gut homeostasis. nih.gov

By increasing the populations of SCFA-producing bacteria like Butyricimonas and Roseburia, MOS indirectly fortifies the gut barrier. mdpi.com A robust intestinal barrier is essential for preventing the translocation of harmful substances, such as endotoxins, from the gut lumen into the bloodstream, which can trigger inflammation and contribute to various diseases. nih.gov The interplay between MOS, beneficial bacteria, and SCFA production is a key mechanism through which these oligosaccharides exert their positive effects on gut health. nih.govmdpi.com

Research into Anti-Angiogenic and Anticoagulant Potentials of this compound

Anti-Angiogenic Potential Alginate oligosaccharides (AOS), including mannuronate derivatives, have been investigated for their anti-tumor and anti-angiogenic properties. nih.gov Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. Some studies suggest that certain oligosaccharides can interfere with this process. For instance, related sialylated oligosaccharides have been shown to inhibit the activation of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis. nih.gov This inhibition suppresses downstream signaling pathways involved in vessel formation. nih.gov

Research on AOS has demonstrated an ability to reduce the proliferation, migration, and invasion of cancer cells. nih.gov While direct evidence focusing specifically on this compound is still emerging, the broader class of alginate-derived oligosaccharides shows promise in modulating pathways associated with tumor progression and angiogenesis. nih.gov

Anticoagulant Potential The anticoagulant properties of various oligosaccharides have been a subject of significant interest, largely inspired by the action of heparin, a naturally occurring polysaccharide anticoagulant. nih.gov Research into synthetic oligosaccharides has shown that specific structural domains can be designed to bind to key proteins in the coagulation cascade, such as antithrombin III and thrombin, thereby inhibiting blood clot formation. nih.gov

Studies on oligosaccharides derived from marine organisms have also revealed potent anticoagulant activity. For example, fucosylated glycosaminoglycan oligomers from sea cucumbers were found to strongly inhibit the intrinsic and common coagulation pathways by targeting factors like intrinsic FXase. mdpi.com While these are structurally different from mannuronate oligosaccharides, they establish the principle that specific oligosaccharide structures can serve as effective and potentially safer anticoagulants. nih.govmdpi.com Further research is required to determine the specific anticoagulant profile of this compound and to elucidate the structural features responsible for any such activity.

Neuroprotective Activities and Associated Cellular Mechanisms of this compound

Emerging research highlights the neuroprotective potential of mannuronate oligosaccharides (MAOS), primarily through their influence on the gut-brain axis. nih.gov The gut microbiota is known to communicate with the central nervous system, and dysbiosis is linked to neurological disorders. nih.govnih.gov By modulating the gut microbiota, MAOS can indirectly exert neuroprotective effects. nih.gov

One of the key mechanisms identified is the inhibition of inflammatory pathways. nih.govnih.gov Studies have shown that MAOS can ameliorate dextran (B179266) sodium sulfate (B86663) (DSS)-induced colitis and associated secondary nerve injury. nih.gov This neuroprotective effect is linked to the inhibition of the Toll-like receptor 4 (TLR4)/Myeloid differentiation primary response 88 (MyD88)/Nuclear factor-kappa B (NF-κB) signaling pathway. nih.gov This pathway is a critical component of the innate immune system and, when overactivated, can lead to chronic inflammation, including neuroinflammation. nih.govnih.gov

Furthermore, alginate-derived oligosaccharides have been found to suppress the activation of microglia, the primary immune cells of the brain. nih.gov Over-activation of microglia leads to the production of inflammatory mediators that can cause neuronal damage. nih.gov By attenuating this process, these oligosaccharides may help protect against neurodegenerative conditions. nih.govnih.gov The capacity of non-digestible oligosaccharides to counter oxidative stress, either directly or indirectly, also contributes to their neuroprotective benefits. nih.gov

Table 2: Cellular Mechanisms of Neuroprotection by Mannuronate Oligosaccharides

Cellular Mechanism Description Associated Pathway/Target
Gut-Brain Axis Modulation Modifies gut microbiota composition to influence central nervous system health. Gut Microbiota Composition
Anti-Neuroinflammatory Action Reduces the inflammatory response in the nervous system. Inhibition of TLR4/MyD88/NF-κB pathway
Microglia Suppression Attenuates the activation of brain-resident immune cells. Microglia Activation

Structure Activity Relationship Sar of Mannuronate Oligosaccharides Dp3

The Role of Degree of Polymerization (DP) in Defining Specific Bioactivities of Mannuronate Oligosaccharides

The degree of polymerization is a fundamental parameter that dictates the biological activity of mannuronate oligosaccharides. A growing body of research indicates that the size of the oligosaccharide chain plays a pivotal role in its interaction with biological systems.

The enzymatic degradation of polymannuronic acid (polyM) by specific enzymes, such as alginate lyases, often results in the production of smaller oligosaccharides, with disaccharides and trisaccharides (DP3) being significant end products. nih.govnih.gov This natural breakdown process highlights the prevalence and likely biological relevance of low-DP mannuronate oligosaccharides.

While comprehensive studies focusing exclusively on DP3 are limited, research on alginate oligosaccharides with varying DPs provides valuable insights. For instance, studies have shown that low-DP alginate oligosaccharides, typically in the range of DP 2-5, can exhibit enhanced biological effects compared to their higher-DP counterparts.

Table 1: Products of Enzymatic Degradation of Polymannuronic Acid (polyM) by Alginate Lyase

Initial SubstrateEnzymePredominant End Products
Polymannuronic acid (polyM)Alginate Lyase (BcelPL6)Di- and Trisaccharides

This table illustrates that mannuronate oligosaccharides with a degree of polymerization of 3 are a natural and significant product of the enzymatic breakdown of larger polymannuronate chains.

Influence of Glucuronic Acid (G) Content and M/G Ratio on Mannuronate Oligosaccharides DP3 Functionality

Alginate, the parent polysaccharide from which mannuronate oligosaccharides are derived, is a copolymer of β-D-mannuronic acid (M) and its C-5 epimer, α-L-guluronic acid (G). nih.gov The ratio of these two monomers (M/G ratio) is a critical determinant of the physicochemical and biological properties of the resulting oligosaccharides.

While a pure mannuronate oligosaccharide DP3 would, by definition, be composed solely of mannuronic acid residues (an M/G ratio tending to infinity), in practice, oligosaccharides derived from natural alginate may contain varying proportions of G units. The specific sequence and ratio of M and G blocks in the parent alginate influence the types of oligosaccharides that can be generated.

Research on alginate oligosaccharides has demonstrated that a high M/G ratio can be correlated with specific biological activities. For example, some studies suggest that mannuronate-rich oligomers may be more effective inducers of certain cellular responses compared to those rich in guluronic acid. The precise impact of incorporating a G residue within a DP3 mannuronate structure on its functionality is an area requiring further investigation.

Impact of Chemical Modifications (e.g., Sulfation, Acetylation) on Biological Efficacy of this compound

Chemical modification, particularly sulfation, is a well-established strategy for enhancing the biological activities of polysaccharides and oligosaccharides. The introduction of sulfate (B86663) groups can profoundly alter the charge, conformation, and, consequently, the interaction of the molecule with biological targets such as enzymes and cell surface receptors.

Studies on various polysaccharides, including those composed of mannose, have consistently shown that sulfation can lead to improved antioxidant, anticoagulant, antibacterial, and anti-tumor activities. nih.gov For instance, sulfated α-D-mannan has been shown to reduce the viability of certain cancer cells. nih.gov While direct evidence for sulfated mannuronate oligosaccharide DP3 is not extensively documented, the general principles of sulfation strongly suggest that such modifications would significantly modulate its bioefficacy.

The degree of substitution (DS) of sulfate groups is a critical factor, with higher DS often leading to altered molecular weight and chain conformation, which in turn influences biological activity. nih.gov Acetylation is another chemical modification that can occur, potentially affecting the molecule's solubility and interaction with biological systems.

Table 2: Effect of Sulfation on the Biological Activities of Polysaccharides

Polysaccharide DerivativeModificationObserved Enhancement in Bioactivity
Russula virescens polysaccharideSulfationAntioxidant, anticoagulant, antibacterial, anti-tumor
α-D-mannanSulfationReduced viability of human breast adenocarcinoma cells

This table provides examples of how sulfation can enhance the biological properties of mannose-containing polysaccharides, suggesting a similar potential for this compound.

Stereochemical Configuration and Conformation-Dependent Biological Activities

The three-dimensional structure of an oligosaccharide, dictated by its stereochemistry and conformational flexibility, is paramount to its biological function. The specific arrangement of hydroxyl and carboxyl groups in space determines how the molecule will be recognized by and bind to proteins and other biological macromolecules.

The conformation of an oligosaccharide is not static but exists as an equilibrium of different forms. mdpi.comnih.gov The glycosidic linkages between the monosaccharide units allow for a degree of rotational freedom, leading to various possible shapes. scispace.com The presence of bulky or charged substituents, such as sulfate groups, can significantly influence the preferred conformation. mdpi.com

Advanced Analytical Methodologies for Research and Quantification of Mannuronate Oligosaccharides Dp3

High-Performance Liquid Chromatography (HPLC) coupled with Various Detectors for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of oligosaccharides due to its high resolution and adaptability. For Mannuronate oligosaccharides DP3, several HPLC-based approaches are utilized.

The choice of column is critical. Hydrophilic Interaction Liquid Chromatography (HILIC) columns are effective for separating polar compounds like oligosaccharides. nih.gov Size-Exclusion Chromatography (SEC), often a mode of HPLC, is also commonly used. For instance, an analysis of a mannuronic acid sodium salt trimer was successfully performed using a Superdex™ 30 column. researchgate.net

Detector selection depends on the analytical goal.

UV Detectors : Mannuronate oligosaccharides possess a carboxyl group on each mannuronic acid residue, which allows for detection at low UV wavelengths, typically around 210-230 nm. researchgate.net

Refractive Index (RI) Detectors : RI detectors are universal for carbohydrate analysis but offer lower sensitivity compared to other methods.

Evaporative Light Scattering Detectors (ELSD) : ELSD is a popular choice for oligosaccharide analysis as it does not require the analyte to have a chromophore. It provides a response proportional to the mass of the analyte and is suitable for purity assessments. nih.gov

Mass Spectrometry (MS) : Coupling HPLC with a mass spectrometer (HPLC-MS) provides the highest level of specificity and structural information. nih.gov This technique allows for the confirmation of the molecular weight of the DP3 oligosaccharide and can be used for detailed structural elucidation and quantitative analysis, even in complex matrices. nih.govucdavis.edu

Quantitative analysis is typically performed by creating a calibration curve with a purified standard of Mannuronate oligosaccharide DP3. The peak area from the chromatogram is correlated to the concentration.

Table 1: Example of HPLC Conditions for Mannuronic Acid Trimer Analysis This interactive table is based on findings from a study on alginate oligosaccharides. researchgate.net

ParameterCondition
System UltiMate 3,000
Column Superdex™ 30, 10 mm × 300 mm
Mobile Phase 0.1 mol/L Sodium Chloride (NaCl)
Flow Rate 0.2 ml/min
Column Temperature 25°C
Detection 230 nm
Injection Volume 20 μl

Capillary Electrophoresis (CE) for High-Resolution Separation and Profiling

Capillary Electrophoresis (CE) offers exceptionally high separation efficiency and requires minimal sample volume, making it an ideal technique for analyzing charged oligosaccharides like this compound. nih.gov The separation in CE is based on the differential migration of analytes in an electric field. Due to their anionic nature from the carboxyl groups, mannuronate oligosaccharides are well-suited for CE analysis.

To enhance detection sensitivity, especially when using UV or fluorescence detectors, derivatization of the oligosaccharide with a fluorophore is a common strategy. nih.gov This involves tagging the reducing end of the oligosaccharide with a fluorescent label. Coupling CE with mass spectrometry (CE-MS) further enhances its power, providing both separation based on charge and size, and mass information for unambiguous identification. nih.gov

Gel Permeation Chromatography (GPC) for Precise Molecular Weight Distribution

Gel Permeation Chromatography (GPC), a subset of Size-Exclusion Chromatography (SEC), is a powerful tool for determining the molecular weight and molecular weight distribution of polymers and oligomers. For this compound, GPC is used to confirm that the sample is predominantly composed of the trimer and to identify the presence of other oligomers (e.g., DP2, DP4) or larger polysaccharide fragments. researchgate.net

The technique separates molecules based on their hydrodynamic volume in solution. Larger molecules elute first, while smaller molecules, like the DP3 trimer, penetrate the pores of the stationary phase more deeply and elute later. By calibrating the column with a series of narrow-distribution polysaccharide standards of known molecular weights, the molecular weight of the Mannuronate oligosaccharide DP3 sample can be accurately determined. researchgate.net

Glycomic and Glycoproteomic Approaches in the Context of this compound Interaction Studies

Glycomics and glycoproteomics are advanced fields focused on the comprehensive study of glycans (oligosaccharides) and their conjugates, such as glycoproteins. nih.gov These approaches are crucial for understanding how this compound might interact with biological systems, particularly with proteins.

The analysis of such interactions presents significant challenges due to the structural diversity and complexity of glycans. nih.gov Mass spectrometry is the central analytical tool in these studies. nih.gov For example, if Mannuronate oligosaccharide DP3 is being investigated for its interaction with a specific protein, techniques like affinity chromatography using the oligosaccharide as a ligand can be employed to isolate binding partners. The isolated proteins can then be identified using proteomic techniques (e.g., digestion followed by LC-MS/MS).

Furthermore, glycomic approaches can be used to map the specific binding sites or to understand how the oligosaccharide might influence cellular glycosylation patterns. nih.gov These methods require high-resolution mass analyzers, such as Orbitrap or Time-of-Flight (TOF) instruments, to accurately determine the mass and structure of the glycan and any associated biomolecules. ucdavis.edunih.gov

Exploratory Research Applications and Pre Clinical Models of Mannuronate Oligosaccharides Dp3

In Vitro Cellular Models for Mechanistic Elucidation

In vitro models are crucial for dissecting the cellular and molecular mechanisms through which Mannuronate Oligosaccharides DP3 exert their effects. These controlled laboratory systems allow researchers to observe the direct interactions of the compound with specific cell types and microbial cultures.

Primary Cell Cultures and Established Cell Lines in Immunological Studies

The immunomodulatory properties of alginate oligosaccharides, including those with a specific degree of polymerization, are a significant area of research. Studies on murine macrophage cell lines, such as RAW264.7, have been instrumental in this area. Research has shown that the immunomodulatory effects of alginate oligosaccharides are dependent on their structural characteristics, such as molecular size and the ratio of mannuronic to guluronic acid. nih.gov For instance, certain unsaturated guluronate oligosaccharides have been found to induce the production of nitric oxide (NO), reactive oxygen species (ROS), and tumor necrosis factor-alpha (TNF-α) in RAW264.7 macrophages, indicating their ability to activate these immune cells. nih.gov This activation is mediated in part through the nuclear factor-kappa B (NF-κB) and mitogen-activated protein (MAP) kinase signaling pathways. nih.gov While these studies provide a framework for understanding how oligosaccharides interact with immune cells, further research is needed to specifically delineate the effects of this compound on primary immune cells and other immunological cell lines.

Gastrointestinal Epithelial Cell Models for Barrier Function Research

The integrity of the intestinal epithelial barrier is vital for health, and its disruption is a hallmark of various gastrointestinal diseases. Caco-2 cells, a human colon adenocarcinoma cell line that differentiates to form a polarized epithelial cell layer with tight junctions, are a widely used model to study intestinal barrier function. nih.gov Research on other types of oligosaccharides, such as konjac mannan (B1593421) oligosaccharides (KMOS), has demonstrated a protective effect on the intestinal barrier in Caco-2 cell models. In combination with Bacillus subtilis, KMOS has been shown to enhance the activity and antioxidant capacity of Caco-2 cells, protecting them from lipopolysaccharide (LPS)-induced damage and repairing tight junction and mucus barrier integrity by up-regulating the expression of Claudin-1, ZO-1, and MUC-2. nih.gov While these findings with KMOS are promising, direct studies on the effects of this compound on gastrointestinal epithelial cell models are necessary to confirm similar barrier-protective functions. The general ability of non-digestible oligosaccharides to directly interact with intestinal epithelial cells and regulate tight junctions suggests a potential role for this compound in this area. nih.gov

Microbial Culture Systems for Antibiofilm and Antibacterial Assays

The ability of pathogenic bacteria to form biofilms is a significant challenge in clinical settings, as biofilms increase resistance to antibiotics and the host immune system. Low molecular weight alginate oligosaccharides have shown promise in combating bacterial biofilms. For example, both M-block (mannuronate-rich) and G-block (guluronate-rich) alginate oligosaccharides have demonstrated the ability to reduce biofilm formation by Pseudomonas aeruginosa. nih.govntnu.no These effects are not solely dependent on calcium-binding properties but also involve electrostatic interactions. nih.gov Furthermore, G-block oligosaccharides have been shown to have a stronger quorum sensing inhibitory effect, a key mechanism for controlling biofilm formation. ntnu.no

In addition to antibacterial properties, alginate oligosaccharides have been investigated for their antifungal potential. Studies have shown that alginate oligosaccharides can inhibit the growth of Candida species and enhance the efficacy of antifungal drugs. mdpi.com These findings underscore the potential of this compound as an antibiofilm and antimicrobial agent, though further studies focusing specifically on the DP3 structure are needed to validate these activities.

In Vivo Animal Models for Functional Evaluation (Excluding Clinical Human Trials)

Animal models are indispensable for evaluating the physiological effects of this compound in a complex biological system. These models allow for the assessment of the compound's impact on disease pathology and immune responses.

Inflammatory Disease Models (e.g., Arthritis, Colitis)

A significant area of in vivo research for alginate oligosaccharides is in the field of inflammatory diseases. A study on a mouse model of gouty arthritis, induced by monosodium urate (MSU), has provided specific insights into the effects of alginate oligosaccharides with varying degrees of polymerization, including DP3. nih.gov In this model, Alginate Oligosaccharide DP3 was shown to ameliorate joint pain and inflammation. nih.gov The mechanism of action was linked to the inhibition of NLRP3 inflammasome activation and a reduction in oxidative stress. nih.gov

Below is a table summarizing the key findings of Alginate Oligosaccharide DP3 in the gouty arthritis mouse model:

Parameter Effect of Alginate Oligosaccharide DP3 Mechanism Reference
Ankle SwellingInhibitionAnti-inflammatory nih.gov
Pain BehaviorAnalgesia- nih.gov
NLRP3 InflammasomeInhibition of activation- nih.gov
Oxidative StressAmeliorationNrf2 pathway activation nih.gov
Inflammatory CytokinesDown-regulation- nih.gov

While research on other oligosaccharides like mannose oligosaccharides (MOS) has shown therapeutic effects in mouse models of colitis by reducing inflammation, nih.govnih.gov specific studies on the efficacy of this compound in colitis models are yet to be extensively reported.

Infection Models and Immune Response Studies

The immunomodulatory and antimicrobial properties of alginate oligosaccharides observed in vitro suggest their potential utility in in vivo infection models. While direct in vivo infection studies specifically using this compound are limited, the broader research on low molecular weight alginate oligosaccharides provides a foundation. For instance, the demonstrated in vitro activity against Pseudomonas aeruginosa biofilms suggests a potential therapeutic application in infections caused by this pathogen. nih.gov

Further in vivo studies are required to determine the efficacy of this compound in various infection models and to fully understand its impact on the host immune response to pathogens.

Metabolic Disorder Models and Gut Microbiota Research

Mannuronate oligosaccharides with a degree of polymerization of 3 (DP3) are emerging as significant molecules in preclinical research, particularly in the context of metabolic disorders and their connection to the gut microbiota. Research in animal models suggests that these oligosaccharides can modulate the complex ecosystem of microorganisms in the gut, offering potential avenues for managing metabolic conditions.

Studies have shown that alginate oligosaccharides (AOS), including mannuronate-rich variants, can positively influence the gut microbiota composition. In models of metabolic syndrome, AOS have been observed to regulate the gut microbiota, which is often in a state of dysbiosis in such conditions. rsc.orgfrontiersin.org This regulation can lead to an increase in the abundance of beneficial bacteria, such as Lactobacillus and Bifidobacterium, while reducing the populations of potentially harmful bacteria. rsc.orgnih.gov For instance, research on low molecular weight polysaccharides from Laminaria japonica, a primary source of alginates, demonstrated an alteration in the gut microbiota of mice with type 2 diabetes, leading to an enrichment of probiotic bacteria. nih.gov Specifically, oligosaccharides with a DP3 have been noted for their ability to promote the growth of beneficial Bifidobacterium species. nih.govpreprints.org

Furthermore, investigations into experimental colitis, an inflammatory bowel disease with metabolic implications, have revealed that mannuronate oligosaccharides (MAOS) can provide a protective effect. acs.org MAOS administration has been shown to alleviate colitis symptoms in animal models, a benefit attributed to the modulation of the gut microbiota and the maintenance of the intestinal barrier's integrity. nih.govacs.org The mechanism appears to involve the suppression of immune injury through this microbial regulation. nih.gov These findings underscore the potential of this compound to influence the gut-liver axis and other metabolic pathways by fostering a healthier gut microbial environment. rsc.org

Research Applications in Biomaterials Science and Tissue Engineering

In the fields of biomaterials science and tissue engineering, the unique properties of mannuronate oligosaccharides, including the DP3 variant, are being explored for the development of advanced functional materials. Their low molecular weight, high water solubility, and biocompatibility make them attractive candidates for creating novel hydrogels, scaffolds, and drug delivery systems. researchgate.netmdpi.com

Role in Drug Delivery System Research and Regenerative Medicine

This compound are being investigated for their potential role in drug delivery and regenerative medicine, with some studies highlighting their inherent therapeutic properties. For example, in vitro research has demonstrated that alginate oligosaccharides with a degree of polymerization of 3 or 4 can inhibit the growth of osteosarcoma cells. researchgate.net This finding suggests that these oligosaccharides could be used not only as a component of a drug delivery vehicle but also as an active therapeutic agent.

The low toxicity and non-immunogenic nature of alginate oligosaccharides make them suitable for pharmaceutical applications. researchgate.netresearchgate.net Their small size may allow for better penetration into tissues, which is advantageous for delivering drugs to specific sites. researchgate.net Current research is focused on leveraging these properties to design sophisticated drug delivery systems, such as nanoparticles and specialized hydrogels, that can release therapeutic agents in a controlled manner for applications in cancer therapy and regenerative medicine. sci-hub.seencyclopedia.pub

Agricultural and Environmental Research Applications (e.g., Plant Growth Promotion, Stress Resistance)

In agriculture, this compound and other alginate oligosaccharides (AOS) are recognized as potent biostimulants that can enhance plant growth, improve crop yields, and increase resilience to environmental stresses. marine-oligo.comagropages.comwellyoutech.com Their natural origin and biodegradability make them an environmentally friendly option for sustainable agriculture. wellyoutech.commdpi.com

As signaling molecules, AOS can trigger various physiological responses in plants. frontiersin.org Application of these oligosaccharides has been shown to promote root development, leading to better nutrient and water uptake. marine-oligo.comnih.gov For instance, one study highlighted that AOS with a DP3, produced by an alginate lyase, significantly increased the root length of various plants. nih.gov

Furthermore, research has demonstrated the positive impact of AOS on crop yield and quality. In a study on tomatoes, the application of AOS with a DP3 resulted in a significant increase in both total and marketable yield. researchgate.net The treated plants also produced a higher number of fruits with improved quality, as indicated by increased total soluble solids and lycopene (B16060) content. researchgate.net Similarly, studies on citrus have shown that spraying with AOS can lead to an increase in soluble sugar and soluble solid content in the fruit. frontiersin.org

Beyond growth promotion, this compound play a crucial role in enhancing plant resistance to both biotic and abiotic stresses. agropages.comresearchgate.netresearchgate.net They can activate the plant's innate immune system, making it more resistant to pathogens. agropages.comwellyoutech.com Additionally, AOS have been shown to improve tolerance to stresses such as drought, salinity, and extreme temperatures. agropages.comresearchgate.net This stress-mitigating effect is partly attributed to the activation of antioxidant systems within the plant. frontiersin.orgresearchgate.net

Below is a data table summarizing the effects of Alginate Oligosaccharides (AOS) of different degrees of polymerization (DP) on tomato yield from a research study.

TreatmentTotal Yield ( kg/plant )Marketable Yield ( kg/plant )Fruit Number per PlantAverage Fruit Weight (g)
Control2.5---
AOS DP24.2---
AOS DP34.0---

Data adapted from a study on the effects of AOS on tomato productivity. researchgate.net

Future Research Directions and Overcoming Challenges in Mannuronate Oligosaccharides Dp3 Studies

Development of Highly Specific and Scalable Synthetic and Biosynthetic Routes for Pure DP3 Oligomers

The generation of structurally pure and well-defined mannuronte oligosaccharide DP3 is a fundamental prerequisite for rigorous biological investigation. Current production methods, which often rely on the chemical or enzymatic degradation of alginate, typically yield a heterogeneous mixture of oligosaccharides with varying lengths and compositions. nih.govresearchgate.net This lack of purity complicates the interpretation of experimental results.

Future research must focus on two primary avenues:

Enzymatic Synthesis: The use of specific alginate lyases is a promising approach for producing defined oligosaccharide structures. nih.gov The challenge lies in discovering or engineering enzymes with precise endo-lytic activity that can cleave the polymannuronate chain to specifically release DP3 oligomers. Advances in metabolic engineering and recombinant protein expression are critical for the scalable production of these specialized enzymes. nih.gov

Chemical Synthesis: While complex, chemical synthesis offers unparalleled control over the final product's structure. nih.gov However, traditional methods are often low-yield and involve extensive protection-deprotection steps. nih.gov A key future direction is the development of automated solid-phase synthesis protocols, analogous to those used for peptides and oligonucleotides, which could enable the rapid and scalable production of pure mannuronte DP3.

Synthesis RouteAdvantagesChallenges & Future Directions
Enzymatic Synthesis High specificity, Milder reaction conditionsDiscovery/engineering of highly specific lyases, Scalable enzyme production, Optimization of reaction conditions to maximize DP3 yield.
Chemical Synthesis Absolute structural control, Potential for modificationComplex multi-step processes, Low overall yields, Development of automated solid-phase synthesis, Improving glycosylation stereoselectivity. nih.gov

Elucidation of Novel Receptors and Signaling Pathways beyond Current Understanding

The biological effects of mannuronte oligosaccharides are predicated on their interaction with specific cellular receptors and the subsequent activation of signaling cascades. While some interactions have been identified, our understanding remains incomplete.

Recent studies have shown that functional oligosaccharides can engage with pattern recognition receptors, such as Toll-like receptors (TLRs). mdpi.com Specifically, mannuronte oligosaccharides have been found to ameliorate colitis and associated neurological dysfunction by inhibiting the TLR4/MyD88/NF-κB signaling pathway. nih.gov

Future research should aim to:

Identify Novel Receptors: Employing techniques like affinity chromatography, pull-down assays coupled with mass spectrometry, and cell-based library screening to identify new binding partners for mannuronte DP3.

Map Downstream Pathways: Once a receptor is identified, detailed molecular studies are needed to delineate the downstream signaling events. This includes investigating the roles of kinases, phosphatases, and transcription factors that mediate the cellular response.

Explore Crosstalk: Investigating how mannuronte DP3-activated pathways intersect with other signaling networks within the cell to produce a coordinated biological outcome.

Integration of Multi-Omics Data for Comprehensive Biological Profiling

To fully comprehend the systemic effects of mannuronte DP3, an integrative, multi-omics approach is essential. nih.gov This strategy moves beyond single-endpoint measurements to provide a holistic view of the molecular changes induced by the oligosaccharide. frontiersin.orgnih.gov

Successful applications of this approach have already been demonstrated. For instance, studies combining 16S rRNA sequencing with metabolomics have revealed that mannuronte oligosaccharides can modulate the gut microbiota, which in turn influences host health by altering the profile of metabolites like short-chain fatty acids (SCFAs). mdpi.com Another study linked the effects of these oligosaccharides on the gut-brain axis to changes in serum lipid profiles, specifically DOPC, highlighting a complex interplay between different molecular layers. nih.gov

Future research should leverage a combination of omics technologies for a comprehensive analysis:

Genomics and Transcriptomics: To identify changes in gene expression profiles in response to mannuronte DP3.

Proteomics: To quantify changes in protein abundance and post-translational modifications.

Metabolomics: To profile shifts in endogenous and microbial metabolites.

Glycomics: To understand how mannuronte DP3 might influence the cell's own glycan landscape. frontiersin.org

Integrating these vast datasets presents a significant bioinformatic challenge, requiring sophisticated computational tools and algorithms to identify meaningful patterns and causal relationships. nih.govresearchgate.net

Addressing Heterogeneity and Impurity Challenges in Research-Grade Mannuronate Oligosaccharides DP3

A major impediment in oligosaccharide research is the heterogeneity of the compounds used in experiments. nih.gov Commercial preparations of mannuronte oligosaccharides are often described with an "average DP3," meaning they contain a distribution of oligomers of different lengths (e.g., DP2, DP3, DP4, DP5), as well as potential impurities from the source material and production process. elicityl-oligotech.com

This heterogeneity can lead to ambiguous or irreproducible results, as the observed biological activity may be due to a specific oligomer size or a synergistic effect of the mixture.

Overcoming this challenge requires:

Advanced Purification Techniques: The development and application of high-resolution separation methods, such as advanced chromatography techniques (e.g., ion exchange, size exclusion) and membrane filtration, are crucial for isolating pure DP3. nih.govresearchgate.net

Rigorous Analytical Characterization: Every batch of mannuronte DP3 used for research must be thoroughly characterized to confirm its purity and structural integrity. Techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are indispensable for this purpose. nih.gov

Design of Targeted Delivery Systems for Enhanced Research Efficacy

The inherent properties of oligosaccharides can sometimes limit their efficacy in in vivo and in vitro research settings. To improve their stability, bioavailability, and cellular uptake, the development of targeted delivery systems is a promising research avenue. Alginate itself is recognized for its versatility in creating drug delivery vehicles. researchgate.net This concept can be extended to its constituent oligosaccharides.

Future research should focus on designing and testing systems such as:

Liposomes and Nanoparticles: Encapsulating mannuronte DP3 within lipid- or polymer-based nanoparticles can protect it from degradation and facilitate its delivery to specific tissues or cell types.

Conjugation: Covalently attaching mannuronte DP3 to targeting ligands (e.g., antibodies, peptides) that recognize specific cell surface receptors can enhance its accumulation at the desired site of action.

These delivery systems would not only improve research efficacy but also provide a translational bridge toward potential future applications.

Exploring Synergistic Effects of this compound with Other Bioactive Compounds in Research Settings

Biological systems are rarely influenced by a single compound in isolation. Therefore, investigating the synergistic or antagonistic effects of mannuronte DP3 with other bioactive molecules is a logical and important next step.

Research on other oligosaccharides, such as mannan (B1593421) oligosaccharides (MOS), has demonstrated clear synergistic effects. For example, combining MOS with onion peel extracts resulted in improved fermentation parameters compared to the administration of either compound alone. nih.govnih.gov This provides a strong rationale for exploring similar interactions with mannuronte DP3.

Future studies could investigate combinations with:

Probiotics: To see if mannuronte DP3 can enhance the beneficial effects of specific probiotic strains.

Other Prebiotics: To explore synergistic effects on gut microbiota modulation.

Phytochemicals: To identify plant-derived compounds that may work in concert with mannuronte DP3 to produce a stronger biological response. nih.gov

Standardization of Research Protocols and Reference Standards for Reproducibility in Glycoscience

A significant challenge across the entire field of glycoscience is the lack of standardization, which hampers the ability to compare and reproduce results between different laboratories. nih.gov Unlike research on proteins and nucleic acids, there are few universally accepted protocols for glycan analysis. nih.gov

To enhance the rigor and reproducibility of research on mannuronte DP3, the glycoscience community must:

Develop Standardized Protocols: Establishing consensus protocols for the synthesis, purification, and biological testing of mannuronte DP3 is essential. rowan.edu This includes standardized methods for cell-based assays and animal models.

Establish Certified Reference Standards: The availability of well-characterized, high-purity mannuronte DP3 as a certified reference material is critical. nih.govsigmaaldrich.com These standards, provided by metrology institutes or specialized commercial suppliers, would allow for accurate instrument calibration and inter-laboratory study validation. usp.orglgcstandards.com

This standardization effort will require collaboration among academic researchers, industry scientists, and regulatory bodies to build the necessary infrastructure and resources to support robust and reliable glycoscience research. nih.gov

Q & A

Q. How to ensure reproducibility in DP3 synthesis and characterization across labs?

  • Adopt community standards: Report NMR acquisition parameters (e.g., 512 scans for 13C^{13}\text{C}), HPAEC conditions (e.g., CarboPac PA20 column, 0.1 M NaOH eluent), and provide raw data in open repositories (e.g., Zenodo) .

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